molecular formula C21H22ClN5O2 B10920761 N~4~-(3-Chloro-4-morpholinophenyl)-6-cyclopropyl-1-methyl-1H-pyrazolo[3,4-B]pyridine-4-carboxamide CAS No. 1011397-73-1

N~4~-(3-Chloro-4-morpholinophenyl)-6-cyclopropyl-1-methyl-1H-pyrazolo[3,4-B]pyridine-4-carboxamide

Cat. No.: B10920761
CAS No.: 1011397-73-1
M. Wt: 411.9 g/mol
InChI Key: LJUQOZXAEYNQTA-UHFFFAOYSA-N
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Description

N~4~-(3-Chloro-4-morpholinophenyl)-6-cyclopropyl-1-methyl-1H-pyrazolo[3,4-B]pyridine-4-carboxamide is a complex organic compound with significant potential in various scientific fields This compound is characterized by its unique structure, which includes a pyrazolo[3,4-B]pyridine core, a morpholine ring, and a chloro-substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N4-(3-Chloro-4-morpholinophenyl)-6-cyclopropyl-1-methyl-1H-pyrazolo[3,4-B]pyridine-4-carboxamide typically involves multi-step organic reactions.

Industrial Production Methods: Industrial production of this compound may involve optimizing reaction conditions to achieve high yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The final product is often purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: N4-(3-Chloro-4-morpholinophenyl)-6-cyclopropyl-1-methyl-1H-pyrazolo[3,4-B]pyridine-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

N~4~-(3-Chloro-4-morpholinophenyl)-6-cyclopropyl-1-methyl-1H-pyrazolo[3,4-B]pyridine-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions.

    Medicine: Explored for its potential therapeutic effects, particularly in cancer research due to its ability to inhibit specific enzymes involved in cell proliferation.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N4-(3-Chloro-4-morpholinophenyl)-6-cyclopropyl-1-methyl-1H-pyrazolo[3,4-B]pyridine-4-carboxamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various cellular pathways, leading to effects such as reduced cell proliferation or induced apoptosis in cancer cells .

Comparison with Similar Compounds

Uniqueness: N4-(3-Chloro-4-morpholinophenyl)-6-cyclopropyl-1-methyl-1H-pyrazolo[3,4-B]pyridine-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

CAS No.

1011397-73-1

Molecular Formula

C21H22ClN5O2

Molecular Weight

411.9 g/mol

IUPAC Name

N-(3-chloro-4-morpholin-4-ylphenyl)-6-cyclopropyl-1-methylpyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C21H22ClN5O2/c1-26-20-16(12-23-26)15(11-18(25-20)13-2-3-13)21(28)24-14-4-5-19(17(22)10-14)27-6-8-29-9-7-27/h4-5,10-13H,2-3,6-9H2,1H3,(H,24,28)

InChI Key

LJUQOZXAEYNQTA-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=N1)C(=CC(=N2)C3CC3)C(=O)NC4=CC(=C(C=C4)N5CCOCC5)Cl

Origin of Product

United States

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